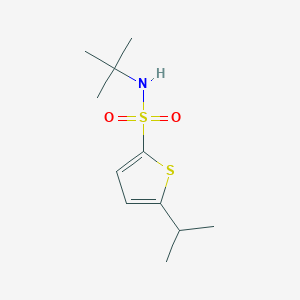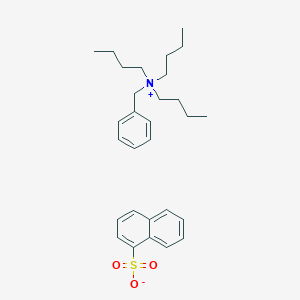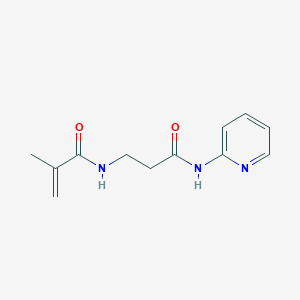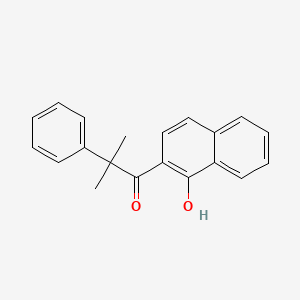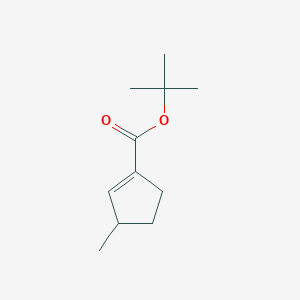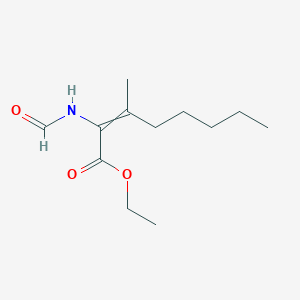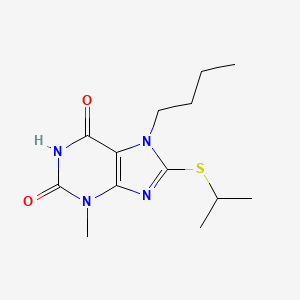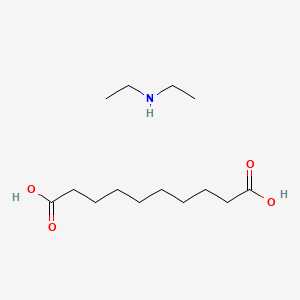
Decanedioic acid--N-ethylethanamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanedioic acid–N-ethylethanamine (1/1) is a chemical compound formed by the combination of decanedioic acid and N-ethylethanamine in a 1:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid–N-ethylethanamine (1/1) typically involves the reaction of decanedioic acid with N-ethylethanamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
C10H18O4+C4H11N→C14H29NO4
Industrial Production Methods
Industrial production of decanedioic acid–N-ethylethanamine (1/1) may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Decanedioic acid–N-ethylethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield decanedioic acid derivatives, while reduction may produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Decanedioic acid–N-ethylethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of decanedioic acid–N-ethylethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to decanedioic acid–N-ethylethanamine (1/1) include:
Decanedioic acid: A dicarboxylic acid with similar chemical properties.
N-ethylethanamine: An organic amine with comparable reactivity.
Other dicarboxylic acid-amine complexes: Compounds formed by the combination of different dicarboxylic acids and amines
Uniqueness
Decanedioic acid–N-ethylethanamine (1/1) is unique due to its specific combination of decanedioic acid and N-ethylethanamine, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
499774-11-7 |
|---|---|
Fórmula molecular |
C14H29NO4 |
Peso molecular |
275.38 g/mol |
Nombre IUPAC |
decanedioic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H18O4.C4H11N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-3-5-4-2/h1-8H2,(H,11,12)(H,13,14);5H,3-4H2,1-2H3 |
Clave InChI |
YQCOSBVAJQCSEA-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.C(CCCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
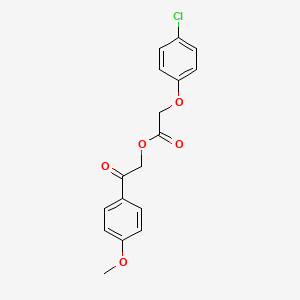
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
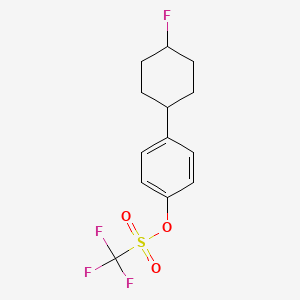
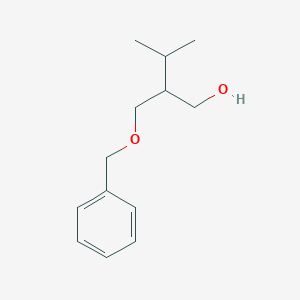
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
